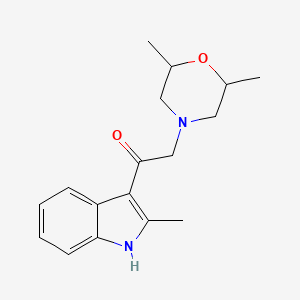
Phenyl Thiocinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl Thiocinnamate is an organic compound that belongs to the class of cinnamates, which are esters of cinnamic acid This compound is characterized by the presence of a phenyl group attached to a thiocinnamate moiety
准备方法
Synthetic Routes and Reaction Conditions: Phenyl Thiocinnamate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with phenyl thiol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Phenyl Thiocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the cinnamate moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives are being researched for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Phenyl Thiocinnamate is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Phenyl Thiocinnamate exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby reducing inflammation . The pathways involved include the modulation of signaling cascades that regulate gene expression and cellular responses.
相似化合物的比较
Phenyl Thiocinnamate can be compared with other cinnamate derivatives and thiocinnamates:
Cinnamates: These compounds share a common cinnamic acid backbone but differ in their esterifying groups. Examples include methyl cinnamate and ethyl cinnamate.
Thiocinnamates: Similar to this compound, these compounds contain a thiol group attached to the cinnamate moiety. Examples include ethyl thiocinnamate and propyl thiocinnamate.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a thiocinnamate moiety, which imparts distinct chemical and biological properties. Its ability to inhibit cell adhesion molecules sets it apart from other cinnamate derivatives .
属性
CAS 编号 |
21122-38-3 |
|---|---|
分子式 |
C15H12OS |
分子量 |
240.3 g/mol |
IUPAC 名称 |
S-phenyl (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C15H12OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ |
InChI 键 |
XSLKASMCZXXRNL-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)SC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


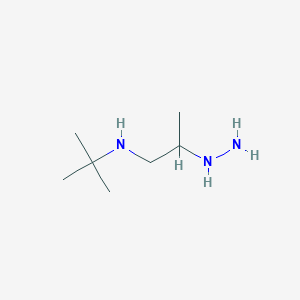



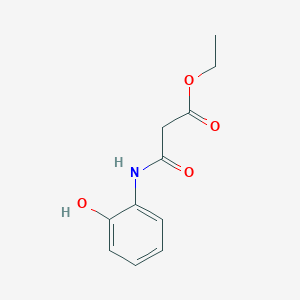
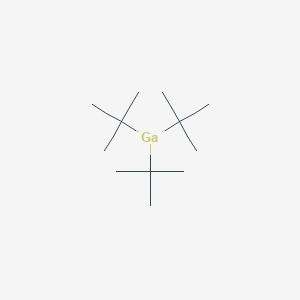

![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)
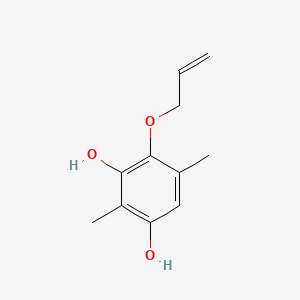
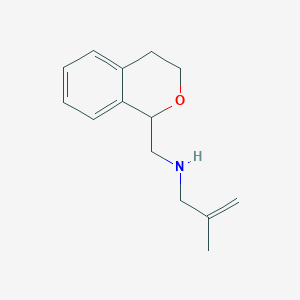
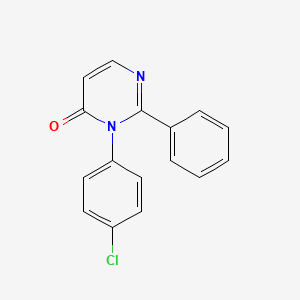
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxy-N-(prop-2-en-1-yl)benzamide](/img/structure/B14146615.png)
